(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one
Description
The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one is a propanone derivative featuring a conjugated iminooxy group and halogenated aromatic substituents. Its structure comprises:
- 4-Fluorophenyl ketone group: Aromatic ring with electron-withdrawing fluorine at the para position.
- (2,4-Dichlorophenyl)methoxyimino group: A methoxyimino (-O-N=CH-) linker attached to a 2,4-dichlorophenyl ring, introducing steric bulk and electron-withdrawing effects.
This compound’s stereochemistry (E-configuration at the imino double bond) and halogen substitution pattern influence its physicochemical properties, such as melting point, solubility, and spectroscopic behavior.
Properties
IUPAC Name |
(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2FNO2/c17-13-4-1-12(15(18)9-13)10-22-20-8-7-16(21)11-2-5-14(19)6-3-11/h1-6,8-9H,7,10H2/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWABMACKSSMEA-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one, also known by its CAS number 400078-42-4, belongs to a class of organic compounds that exhibit significant biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
- Molecular Formula : C19H14Cl2N2O3
- Molar Mass : 389.23 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 591.2 °C (predicted)
- pKa : -4.59 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, it has been studied for its potential as an anti-cancer agent and its effects on neurotransmitter systems.
Anticancer Activity
Several studies have reported the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Suppression of PI3K/Akt signaling pathway |
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that it can modulate the release and uptake of these neurotransmitters, which may have implications for treating neurodegenerative diseases or mood disorders.
- Dopamine Release : Studies suggest that at certain dosages, the compound enhances dopamine release in rat brain models, potentially offering therapeutic benefits for conditions like Parkinson's disease.
- Norepinephrine Modulation : It has been shown to slightly decrease norepinephrine levels in specific brain regions, indicating a nuanced role in neurotransmitter balance.
Case Studies
-
Breast Cancer Cell Study :
- A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours of exposure.
- Mechanistic studies revealed that apoptosis was mediated through the activation of intrinsic pathways involving mitochondrial dysfunction.
-
Neurotransmitter Release Study :
- In experiments involving rat models, administration of the compound at doses ranging from 10 mg/kg to 250 mg/kg resulted in a transient increase in dopamine levels within the caudate nucleus.
- The findings suggest potential applications in treating conditions characterized by dopaminergic dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Halogenation Patterns
- Target Compound: The 2,4-dichlorophenyl group enhances lipophilicity and metabolic stability compared to mono-halogenated analogs. The 4-fluorophenyl group contributes to dipole interactions and π-stacking .
- Higher molecular weight (497.193 g/mol) vs. the target compound, suggesting differences in solubility .
- Analog 2 : (E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one ()
- Replacement of fluorine with hydroxyl (-OH) increases hydrogen-bonding capacity, altering solubility and bioavailability.
Melting Points
The target compound’s melting point is expected to fall within 150–220°C, influenced by the rigid iminooxy group and halogen substituents. Nitro and cyano groups in analogs elevate melting points due to stronger intermolecular forces .
Spectroscopic Behavior
- IR Spectroscopy: C-Cl stretching in 2,4-dichlorophenyl derivatives typically occurs at 654–791 cm⁻¹, depending on substitution position (e.g., 769 cm⁻¹ for trans-2,6-methoxy chalcone) . The imino (C=N) stretch is expected near 1600–1650 cm⁻¹, similar to chalcone analogs .
- NMR Spectroscopy :
Key Structural and Functional Differentiators
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
